3-(Tetradecyloxy)benzoic acid

Description

Contextualization within the Class of Alkoxybenzoic Acids and Their Derivatives

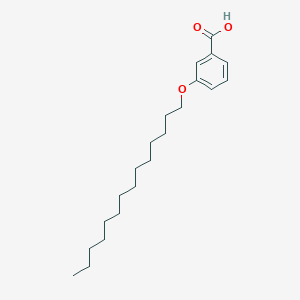

3-(Tetradecyloxy)benzoic acid belongs to the family of alkoxybenzoic acids, which are derivatives of benzoic acid. Benzoic acid is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH) wikipedia.org. Alkoxybenzoic acids are characterized by the presence of an alkoxy group (-OR, where R is an alkyl group) attached to the benzene ring. In the case of this compound, a tetradecyloxy group (-OC14H29) is attached to the third carbon atom of the benzoic acid ring.

The position of the alkoxy group on the benzene ring significantly influences the molecule's properties. For instance, 4-alkoxybenzoic acids are well-studied for their liquid crystalline properties, forming ordered fluid phases at temperatures between the crystalline and isotropic liquid states. researchgate.netcadrek12.orgacs.org These properties arise from the self-assembly of the molecules into dimers through hydrogen bonding between their carboxylic acid groups. researchgate.netresearchgate.net While much research has focused on para-substituted (at the 4-position) alkoxybenzoic acids, the meta-substitution pattern in this compound presents a different molecular geometry that can lead to unique packing arrangements and material properties. conicet.gov.ar

Significance of Long-Chain Alkyl Ethers in Modulating Molecular and Supramolecular Behavior

The presence of a long-chain alkyl ether, such as the tetradecyloxy group in this compound, is a key determinant of its molecular and supramolecular behavior. This long, flexible hydrocarbon tail introduces a significant hydrophobic character to the molecule. researchgate.netd-nb.info This hydrophobicity, combined with the hydrophilic nature of the carboxylic acid head group, results in an amphiphilic molecule.

Overview of Academic Research Trajectories for Aromatic Carboxylic Acids with Extended Alkoxy Chains

Aromatic carboxylic acids with extended alkoxy chains are a significant area of research, primarily due to their propensity to form liquid crystals and other self-organized systems. rsc.orgtandfonline.com A major research trajectory has been the investigation of their mesomorphic (liquid crystalline) behavior. researchgate.netrsc.org The ability of these molecules to form dimers through hydrogen bonding creates rod-like or calamitic structures that can align to form nematic and smectic liquid crystal phases. researchgate.netcadrek12.orgresearchgate.net

Researchers have extensively studied how the length and position of the alkoxy chain, as well as the introduction of other substituents on the aromatic ring, affect the type and stability of the liquid crystal phases formed. researchgate.netresearchgate.net For example, supramolecular liquid crystalline complexes have been created by combining 4-alkoxybenzoic acids with other molecules, such as chiral stilbazoles, to induce ferroelectric properties. tandfonline.com

Beyond liquid crystals, these molecules are being explored for their potential in materials science. The self-assembly properties are being harnessed to create novel materials with tailored optical, electronic, and mechanical properties. For instance, the incorporation of these acids into polymers can lead to the development of supramolecular liquid-crystalline polymers. researchgate.net There is also growing interest in their use in nanotechnology, for example, in the formation of nanocomposites. tandfonline.com The development of new synthetic methods to create functionalized aromatic ethers from benzoic acids is also an active area of research, expanding the range of available molecular structures for these applications. nih.govacs.orgrsc.org

Research Gaps and Opportunities Pertaining to this compound

While the broader class of alkoxybenzoic acids has been extensively studied, particularly the 4-substituted isomers, there are specific research gaps concerning this compound. Much of the existing research on long-chain alkoxybenzoic acids has focused on their para-substituted counterparts due to their more linear shape, which is conducive to the formation of calamitic liquid crystal phases. researchgate.net The meta-substitution of this compound results in a bent or "banana-shaped" molecular geometry, which can lead to the formation of more complex and potentially less studied liquid crystal phases, such as bent-core mesophases.

A significant opportunity lies in the detailed characterization of the mesomorphic behavior of this compound and its homologues. While data exists for some chlorinated derivatives of 3-(alkoxy)benzoic acids, a systematic study of the parent compounds is less common. researchgate.net There is also potential to explore the formation of supramolecular complexes with other molecules to create novel functional materials. For example, the bent shape of this compound could be exploited to form unique host-guest complexes or to direct the self-assembly of polymers in new ways.

Furthermore, the synthesis and properties of derivatives of this compound remain largely unexplored. Introducing other functional groups onto the aromatic ring could lead to materials with interesting photophysical or electronic properties. The development of efficient synthetic routes to such derivatives would open up new avenues for research and application. nih.gov

Data Tables

Table 1: Properties of 4-(Tetradecyloxy)benzoic acid (a related isomer)

| Property | Value |

| Molecular Formula | C21H34O3 nih.gov |

| Molecular Weight | 334.5 g/mol nih.gov |

| IUPAC Name | 4-tetradecoxybenzoic acid nih.gov |

| CAS Number | 15872-46-5 nih.gov |

An Article Focusing Solely on the Chemical Compound “this compound”

Structure

3D Structure

Properties

Molecular Formula |

C21H34O3 |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

3-tetradecoxybenzoic acid |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-24-20-16-14-15-19(18-20)21(22)23/h14-16,18H,2-13,17H2,1H3,(H,22,23) |

InChI Key |

PWLBFQWCBALQGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tetradecyloxy Benzoic Acid

The creation of 3-(tetradecyloxy)benzoic acid is primarily accomplished through the formation of an ether bond, which connects a fourteen-carbon alkyl chain to the third position of a benzoic acid structure. The main approaches to this synthesis involve either attaching the tetradecyloxy group to a benzoic acid molecule that is already formed or adding a carboxylic acid group to a precursor that already has the tetradecyloxy chain.

Chemical Transformations and Derivatization of 3 Tetradecyloxy Benzoic Acid

Esterification Reactions for Functional Material Precursors

Esterification is one of the most common and versatile reactions performed on 3-(tetradecyloxy)benzoic acid. The resulting esters are often precursors for advanced materials, including liquid crystals and functional polymers. The reaction can be tailored to produce simple alkyl esters or more complex aromatic esters, each with distinct properties and applications.

The synthesis of simple alkyl esters, such as methyl or ethyl esters, is a fundamental transformation of this compound. These reactions are typically carried out to protect the carboxylic acid group or to modify the molecule's solubility and thermal properties. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of a simple alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is reversible, and using the alcohol as the solvent drives the equilibrium towards the ester product. libretexts.org

Another efficient method involves the alkylation of a hydroxybenzoate precursor. For instance, methyl 3-(tetradecyloxy)benzoate can be synthesized by reacting methyl 3-hydroxybenzoate with a tetradecyl halide, such as 1-chlorotetradecane (B127486) or 1-bromotetradecane, in the presence of a base like sodium methylate or potassium carbonate. rsc.orgmolaid.com More modern and green approaches utilize solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, which can facilitate the esterification of benzoic acids with alcohols under solvent-free conditions, offering high yields and easier workup. ijstr.org

| Ester Product | Reagents | Catalyst/Conditions | Reference |

|---|---|---|---|

| Methyl 3-(tetradecyloxy)benzoate | This compound, Methanol | Acid catalyst (e.g., H₂SO₄), Reflux | libretexts.org |

| Methyl 3-(tetradecyloxy)benzoate | Methyl 3-hydroxybenzoate, 1-Chlorotetradecane | Sodium methylate, DMF | molaid.com |

| Various Alkyl Esters | Substituted benzoic acids, Various alcohols | Phosphoric acid modified Montmorillonite K10, Solvent-free, Reflux | ijstr.org |

The synthesis of aromatic esters of this compound leads to the formation of more complex molecules, often designed to exhibit liquid crystalline properties or to act as building blocks in multi-component systems. These reactions typically involve coupling the benzoic acid with a phenolic compound. A standard method for this transformation is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method is mild and highly efficient for forming ester bonds between carboxylic acids and alcohols, including phenols.

An alternative route involves the conversion of this compound into its more reactive acyl chloride derivative first, which then readily reacts with a phenol (B47542) to form the desired aromatic ester. nih.gov This two-step process is often high-yielding. The Mitsunobu reaction provides another powerful method for esterification, particularly for sterically hindered substrates. This reaction uses a combination of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by the carboxylate. researchgate.net These methods have been used to synthesize complex, multi-ring aromatic esters that are key components in the design of advanced materials. mdpi.com

| Ester Product Type | Key Reagents | Reaction Type/Conditions | Reference |

|---|---|---|---|

| Aromatic Ester | This compound, Phenol | DCC, DMAP (Steglich Esterification) | mdpi.com |

| Aromatic Ester | 3-(Tetradecyloxy)benzoyl chloride, Phenol | Base (e.g., Pyridine) | nih.gov |

| Aromatic Ester | This compound, Aromatic alcohol | PPh₃, DEAD (Mitsunobu Reaction) | researchgate.net |

Amidation Reactions and Formation of Amide Derivatives

Amide bond formation is a critical transformation in organic synthesis, and this compound can be readily converted into a variety of amide derivatives. These amides are of interest in materials science and medicinal chemistry. The most direct method for amidation involves the reaction of the carboxylic acid with an amine, promoted by a coupling agent. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) are effective for synthesizing amides, including dipeptides, under mild conditions. nih.gov

Similar to esterification, a common strategy is to first activate the carboxylic acid. This can be achieved by converting it to the acyl chloride, which then reacts exothermically with a primary or secondary amine to yield the corresponding amide. Alternatively, the ester form, such as methyl 3-(tetradecyloxy)benzoate, can undergo aminolysis by heating with an amine to produce the amide. This method has been used to prepare derivatives like N-(2-hydroxyethyl)-4-(tetradecyloxy)benzamide from the corresponding methyl ester of the 4-isomer. lookchem.com These amide-containing molecules can be used as building blocks for larger, functional structures, such as those used in liquid crystals or fire-retardant materials. rsc.org

Conversion to Acyl Halides (e.g., Benzoyl Chloride Analogs)

The conversion of this compound to its acyl halide, typically the benzoyl chloride analog, is a crucial step for enhancing its reactivity in subsequent transformations. Acyl chlorides are highly reactive electrophiles and serve as key intermediates for the synthesis of esters and amides, especially when the direct reaction is inefficient. wikipedia.org

The most common laboratory method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). libretexts.org The reaction produces the desired acyl chloride along with gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying purification. Another effective reagent is oxalyl chloride, which also provides a clean reaction with gaseous byproducts. wikipedia.org For industrial-scale synthesis, other methods might be employed, such as reacting a benzotrichloride (B165768) precursor with water or benzoic acid. wikipedia.org The resulting 3-(tetradecyloxy)benzoyl chloride is a versatile intermediate, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles like alcohols and amines. nih.govucsb.edu

Advanced Coupling Reactions for Complex Molecular Architectures (e.g., CuAAC "Click Chemistry" for triazole derivatives)

The versatility of this compound extends to its use in advanced coupling reactions to build complex molecular architectures. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne with high efficiency and specificity. nih.govcnrs.fr

To utilize this compound in a CuAAC reaction, it must first be functionalized with either an azide or an alkyne group. This can be achieved through several synthetic steps. For example, a precursor like methyl 3-hydroxybenzoate can be etherified with propargyl bromide to introduce a terminal alkyne. The resulting alkyne-functionalized benzoic acid derivative can then be reacted with an organic azide in the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield a 1,4-disubstituted triazole. This triazole linker is exceptionally stable and can connect the benzoic acid moiety to other molecular fragments, including biomolecules or other material precursors. nih.gov This modular approach allows for the rapid assembly of diverse and complex molecules.

Incorporation into Polymeric and Dendritic Building Blocks

The unique amphiphilic nature of this compound, with its polar head group and long nonpolar tail, makes it an excellent building block for the construction of polymers and dendrimers with self-assembling properties. The long alkyl chain promotes micro-segregation and ordered packing, which can lead to the formation of liquid crystalline phases. researchgate.netias.ac.in

Derivatives of tetradecyloxybenzoic acid are frequently used to create dendrons, which are the wedge-like building blocks of dendrimers. For example, esters of 3,4,5-tris(tetradecyloxy)benzoic acid have been used to synthesize dendrons that serve as repeating units in the construction of complex polyester (B1180765) dendrimers. researchgate.netias.ac.in These highly branched macromolecules exhibit unique properties and can self-assemble into well-defined nanostructures. acs.org

Furthermore, benzoic acid derivatives with long alkoxy chains can be incorporated as side groups in linear polymers. For instance, 3-chloro-4-(tetradecyloxy)benzoic acid has been used as a hydrogen-bond donor to form supramolecular liquid-crystalline polyester complexes. researchgate.net In these systems, the benzoic acid units attach non-covalently to a polymer backbone, creating a side-chain polymer architecture that displays liquid crystalline behavior. The ability of the tetradecyloxy chains to induce order is a key factor in the mesophase formation of these advanced materials. researchgate.netontosight.ai

Role of 3 Tetradecyloxy Benzoic Acid in Advanced Materials Science Research

Investigations in Liquid Crystalline Systems

Analysis of Mesomorphic Properties of 3-(Tetradecyloxy)benzoic Acid Homologues and Derivatives

The mesomorphic, or liquid crystalline, behavior of this compound and its related homologues is a subject of significant research interest. These compounds, belonging to the broader class of alkoxybenzoic acids, are known to form liquid crystal phases, which are states of matter that exhibit properties between those of conventional liquids and solid crystals. The specific type of liquid crystal phase (mesophase) and the temperatures at which these phases appear are highly dependent on the molecular structure.

In the case of alkoxybenzoic acids, the molecules often form dimers through hydrogen bonding between their carboxylic acid groups. nih.govkaust.edu.sa These dimeric structures are a key factor in the formation of liquid crystalline phases. For instance, studies on 3-(or 4-)n-alkanoyloxy benzoic acids, which are structurally related to this compound, show that these compounds form symmetrical dimers that exhibit smectic mesophases. nih.govresearchgate.net The smectic phase is a type of liquid crystal phase characterized by molecules arranged in layers.

Research on various alkoxybenzoic acid derivatives has demonstrated that the presence and type of mesophase are sensitive to the length of the alkoxy chain and the substitution pattern on the aromatic ring. For example, 4-alkoxybenzoic acids are well-known for forming stable nematic and smectic mesophases due to the formation of hydrogen-bonded dimers. frontiersin.org Similarly, 3-chloro-4-(tetradecyloxy)benzoic acid, when complexed with a polyester (B1180765) containing pyridyl units, induces a liquid crystalline mesophase. researchgate.netresearchgate.net The stability and type of these mesophases are a direct consequence of the molecular geometry and intermolecular interactions. nih.gov

The table below summarizes the mesomorphic properties of some related benzoic acid derivatives, illustrating the influence of molecular structure on transition temperatures.

| Compound/Complex | Mesophase Type(s) | Transition Temperatures (°C) |

| 3-chloro-4-(dodecyloxy)benzoic acid complex | Liquid Crystalline | Not specified |

| 3-chloro-4-(tetradecyloxy)benzoic acid complex | Liquid Crystalline | Not specified |

| 4-(dodecyloxy)benzoic acid (4-DBA) | Enantiotropic (SmC, N) | Cr 98 (SmC) 142 N 144 I |

| Organic Salt of 4-DBA and triazine macromolecule | SmC | 93-115 |

Data sourced from multiple studies. researchgate.netresearchgate.netsemanticscholar.org

Influence of Alkoxy Chain Length and Aromatic Substituent Position on Mesophase Behavior and Thermal Stability

The length of the flexible alkoxy chain and the position of substituents on the aromatic ring play a crucial role in determining the mesophase behavior and thermal stability of liquid crystalline compounds derived from benzoic acid.

Aromatic Substituent Position: The position of the alkoxy group and other substituents on the benzoic acid ring has a profound impact on the molecular shape and, consequently, on the liquid crystalline properties. Para-substituted (4-substituted) benzoic acids are generally more linear than their meta-substituted (3-substituted) or ortho-substituted (2-substituted) counterparts. This linearity is often conducive to the formation of stable liquid crystal phases.

Research comparing 4-n-alkanoyloxy benzoic acids with their 3-n-alkanoyloxy analogues revealed that the para-derivatives are more stable due to stronger hydrogen bonding interactions. nih.govkaust.edu.sa The position of the ester moiety was shown to have a significant impact on the reactivity and mesomorphic behavior of the acids. nih.govkaust.edu.sa The introduction of a lateral substituent, such as a chloro group, can also influence mesophase stability. For instance, the presence of a chloro group in 3-chloro-4-(alkoxy)benzoic acids was found to have a slightly negative effect on the induction of liquid crystallinity in polyester complexes compared to the unsubstituted parent acid, though it increased the acidity of the benzoic acid moiety. researchgate.netresearchgate.net

The following table provides a comparative view of the effect of substituent position on the thermal stability of alkanoyloxy benzoic acid dimers:

| Derivative Type | Alkanoyloxy Chain Length (n) | Mesophase Stability (TSmC-I in °C) |

| para- (In) | 3 | 78.5 |

| para- (In) | 7 | 101.2 |

| para- (In) | 13 | 106.9 |

| meta- (IIn) | 3 | Lower than para- |

| meta- (IIn) | 7 | Lower than para- |

| meta- (IIn) | 13 | Lower than para- |

Data suggests that para-derivatives exhibit higher thermal stabilities. nih.govkaust.edu.sa

Formation of Supramolecular Liquid Crystalline Complexes via Intermolecular Hydrogen Bonding

A significant area of research involving alkoxybenzoic acids, including this compound, is their ability to form supramolecular liquid crystalline complexes through intermolecular hydrogen bonding. rsc.org This self-assembly process allows for the creation of novel mesogenic structures from components that may not be liquid crystalline on their own.

The most common and well-studied interaction is the formation of a hydrogen bond between the carboxylic acid group of the benzoic acid derivative (the H-bond donor) and a suitable H-bond acceptor, often a pyridine-containing molecule. rsc.orgtandfonline.com This interaction leads to the formation of a larger, more anisometric (rod-shaped) supramolecular complex that is more likely to exhibit liquid crystalline behavior. For example, supramolecular complexes have been successfully formed between 4-alkoxybenzoic acids and various pyridyl derivatives, such as 2,6-diacylaminopyridines and optically active stilbazoles. tandfonline.comoup.comoup.com

The formation of these hydrogen-bonded complexes can be confirmed using techniques like Fourier-transform infrared (FTIR) spectroscopy, which detects shifts in the vibrational frequencies of the O-H and C=O groups involved in the hydrogen bond. frontiersin.orgrsc.org The resulting complexes often exhibit different and sometimes enhanced mesomorphic properties compared to the individual components. For instance, the complexation can induce mesophases (like nematic or smectic phases) that are not present in the separate donor or acceptor molecules. tandfonline.com The stoichiometry of these complexes is typically 1:1, but 1:2 complexes have also been synthesized. frontiersin.orgoup.comoup.com

Synthesis and Characterization of Liquid Crystalline Polymers and Polymeric Complexes

This compound and its homologues can also be incorporated into polymeric structures to create liquid crystalline polymers (LCPs). These materials combine the properties of polymers (like mechanical strength and processability) with the unique optical and electrical properties of liquid crystals.

One common approach is to create side-chain liquid crystalline polymers. In this architecture, the mesogenic unit, derived from the benzoic acid, is attached as a side group to a flexible polymer backbone. A key method to achieve this is through the formation of supramolecular polymeric complexes. For example, a polyester containing pyridyl units in its backbone can act as a hydrogen-bond acceptor. When mixed with 3-chloro-4-(tetradecyloxy)benzoic acid (an H-bond donor), a supramolecular side-chain liquid crystalline polymer is formed. researchgate.netresearchgate.net The benzoic acid units effectively become the mesogenic side chains attached to the main polymer chain via hydrogen bonds.

These polymeric complexes are characterized by differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) to determine their phase transitions and identify the type of liquid crystal mesophase formed. researchgate.netresearchgate.net The stability of the mesophase in these systems is influenced by factors such as the length of the alkoxy chain on the benzoic acid and the presence of any lateral substituents. researchgate.netresearchgate.net

Dendritic Architectures and Hyperbranched Polymers

Utilization of this compound as a Core or Building Block for Dendron Synthesis

Beyond linear systems, benzoic acid derivatives with long alkoxy chains, such as 3,4,5-tris(tetradecyloxy)benzoic acid, are valuable building blocks for the synthesis of complex, highly branched macromolecules like dendrons and dendrimers. researchgate.netias.ac.in Dendrons are wedge-shaped sections of a dendrimer, emanating from a central focal point.

In this context, the substituted benzoic acid unit serves as a branching point or a peripheral surface group. For instance, esters derived from 3,4,5-tris(tetradecyloxy)benzoic acid have been used as foundational components in the design of polyester-based dendrons. researchgate.netias.ac.in The long tetradecyloxy chains provide flexibility and can influence the self-assembly and liquid crystalline properties of the final dendritic structure.

The synthesis involves a stepwise approach, allowing for precise control over the size and generation of the dendron. The properties of these dendritic materials, including their ability to form liquid crystal phases, are highly dependent on the degree of branching and the nature of the functional groups at the focal point. researchgate.netias.ac.in The segregation of the flexible alkyl chains from the rigid aromatic cores within the dendritic architecture is a key driver for the formation of ordered supramolecular structures. researchgate.netias.ac.in Research has shown that the liquid-crystalline properties of dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid are directly related to their degree of branching. researchgate.netias.ac.in

Investigation of Branching Degree Effects on Self-Assembly and Macroscopic Material Properties

The degree of branching in macromolecules derived from or incorporating alkoxybenzoic acids plays a critical role in dictating their self-assembly behavior and, consequently, their macroscopic material properties. Research into dendritic and hyperbranched polymers has revealed that the number and arrangement of peripheral chains significantly influence the ultimate supramolecular structures.

In studies involving dendrons synthesized from esters of 3,4,5-tris(tetradecyloxy)benzoic acid, a direct correlation between the degree of branching and the emergence of liquid-crystalline properties was established. researchgate.netias.ac.in These investigations, supported by differential scanning calorimetry (DSC) and polarized optical microscopy (POM), demonstrated that the formation of liquid crystal phases is highly dependent on the generational number or branching density of the dendron. ias.ac.in This phenomenon is attributed to the intricate balance between the space-filling requirements of the flexible tetradecyloxy chains and the interaction of the core functional groups.

Further research on monodendron-jacketed linear polymers adsorbed on surfaces like Highly Oriented Pyrolytic Graphite (B72142) (HOPG) has provided more insight. The ordering and adsorption of these complex macromolecules were found to be directly dependent on the degree of branching. elte.hu Polymers with specific branching patterns exhibited unique conformations with distinct straight segments and characteristic 60° or 120° bends, aligning with the three-fold symmetry of the graphite surface. elte.hu This ordering effect was most pronounced for certain generations of dendrons, while others showed less or no ordering, highlighting that a simple increase in branching does not linearly translate to enhanced organization. elte.hu The specific interaction between the alkyl substituents (like tetradecyloxy chains) and the substrate is crucial for this epitaxial adsorption. elte.hu

The introduction of branching can also disrupt packing efficiency. In studies of branched polyamides, an enhanced degree of branching was found to disturb the chain packing that leads to ordered columnar structures. acs.org This illustrates that while branching is a key parameter for tuning material properties, its effect is complex, and achieving desired self-assembled structures requires precise control over the molecular architecture.

Microsegregation Processes in Dendritic Systems Incorporating Alkoxy Chains

Microsegregation, or the nanoscale separation of chemically distinct parts of a molecule, is a fundamental process driving the self-assembly of complex dendritic systems containing long alkoxy chains. In dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid, the liquid-crystalline behavior is explained not only by hydrogen bonding but also significantly by the microsegregation of different parts of the macromolecule. researchgate.netias.ac.in

These dendritic molecules are amphiphilic in nature, composed of flexible, nonpolar (aliphatic) alkoxy chains and a more rigid, often polar (aromatic) core. This chemical duality forces the molecule to arrange in a way that minimizes unfavorable interactions between these incompatible segments. The long tetradecyloxy chains tend to aggregate together, while the aromatic cores cluster separately, leading to the formation of nanostructured domains. This process is a key driver for the formation of various mesophases, such as columnar or smectic liquid crystal phases.

Exploration in Other Functional Materials (excluding biological or clinical applications)

Beyond fundamental studies of self-assembly, this compound and its close derivatives have been incorporated into a variety of advanced functional materials, excluding any biological or clinical uses.

One significant area of application is in the development of supramolecular liquid-crystalline polyesters. In one study, 3-chloro-4-(tetradecyloxy)benzoic acid was used as a hydrogen-bond donor component. researchgate.net When complexed with a polyester containing pyridyl units (an H-bond acceptor), the resulting supramolecular structure exhibited a liquid crystalline mesophase. researchgate.net The long tetradecyloxy chain is crucial for inducing this mesomorphism, effectively transforming the non-liquid-crystalline components into a side-chain liquid-crystalline polymer through hydrogen bonding. researchgate.net Such materials are of interest for their potential use in dynamic and responsive systems. researchgate.net

Derivatives of tetradecyloxybenzoic acid are also key components in the synthesis of bent-core liquid crystals, also known as banana liquid crystals. These materials are of interest for their unique polar ordering and switching behaviors. In one example, 4-[4-(Tetradecyloxy)benzoyloxy]phenyl 3-chloro-5-{4-[4-(tetradecyloxy)benzoyloxy]benzoyloxy}benzoate was synthesized, where the tetradecyloxy chains provide the necessary flexibility and phase-forming tendencies for the molecule. mdpi.com

The table below summarizes the properties of a functional material incorporating a tetradecyloxybenzoic acid derivative.

| Material System | Components | Observed Property | Reference |

| Supramolecular Polyester Complex | Donor: 3-chloro-4-(tetradecyloxy)benzoic acid Acceptor: Polyester with pyridyl units | Exhibits liquid crystalline mesophase | researchgate.net |

Spectroscopic and Structural Elucidation of 3 Tetradecyloxy Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the chemical environments of protons and carbon atoms.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 3-(Tetradecyloxy)benzoic acid provides detailed information about the different types of protons and their immediate electronic surroundings. In a typical spectrum, the acidic proton of the carboxyl group (-COOH) appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.orgdocbrown.info

The aromatic protons on the benzene (B151609) ring exhibit distinct signals. Due to the meta substitution pattern, they typically appear as a set of multiplets in the aromatic region (approximately 7.0-8.2 ppm). The protons on the tetradecyloxy chain are also clearly resolved. The two protons of the methylene (B1212753) group directly attached to the oxygen atom (-O-CH₂-) are deshielded and resonate as a triplet around 4.0 ppm. The numerous methylene groups (-CH₂-) within the long alkyl chain produce a large, overlapping multiplet in the upfield region, typically between 1.2 and 1.8 ppm. Finally, the terminal methyl group (-CH₃) of the tetradecyl chain appears as a triplet at approximately 0.9 ppm. nih.gov

Table 1: Representative ¹H NMR Data for 3-Alkoxybenzoic Acid Analogues

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic Protons (Ar-H) | 7.0 - 8.2 | Multiplet |

| Methylene (-O-CH₂-) | ~ 4.0 | Triplet |

| Methylene (-CH₂-)n | 1.2 - 1.8 | Multiplet |

| Methyl (-CH₃) | ~ 0.9 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. The carbon of the carboxyl group (C=O) is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 170-180 ppm. The aromatic carbons show a series of signals between 115 and 160 ppm. The carbon atom attached to the ether oxygen (C-O) is found around 160 ppm, while the other aromatic carbons resonate at slightly different frequencies depending on their position relative to the substituents.

The carbons of the tetradecyloxy chain are also well-defined. The methylene carbon bonded to the oxygen (-O-CH₂-) appears around 68 ppm. The internal methylene carbons of the alkyl chain produce a cluster of signals between 22 and 32 ppm. The terminal methyl carbon is the most shielded, resonating at approximately 14 ppm. nih.govresearchgate.net

Table 2: Representative ¹³C NMR Data for 3-Alkoxybenzoic Acid Analogues

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carboxyl (C=O) | 170 - 180 |

| Aromatic (C-O) | ~ 160 |

| Aromatic (Ar-C) | 115 - 140 |

| Methylene (-O-CH₂-) | ~ 68 |

| Methylene (-CH₂-)n | 22 - 32 |

| Methyl (-CH₃) | ~ 14 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To establish unambiguous assignments and connectivity within the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace the connectivity of adjacent protons. For instance, it would show correlations between the aromatic protons and between the adjacent methylene groups in the alkyl chain. researchgate.netyoutube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment is crucial for definitively assigning the carbon signals based on their attached protons. researchgate.netsdsu.eduyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org In the IR spectrum of this compound, several key absorption bands are expected. ias.ac.inspectroscopyonline.com

A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info The broadness of this peak is a direct result of intermolecular hydrogen bonding between the carboxylic acid moieties, which form dimeric structures. researchgate.netnih.gov

The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band typically between 1680 and 1710 cm⁻¹. spectroscopyonline.com The C-O stretching of the carboxylic acid and the aryl ether linkage results in distinct bands in the 1200-1320 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the long alkyl chain appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong (due to H-bonding) |

| C-H (Aromatic) | > 3000 | Sharp, Medium |

| C-H (Aliphatic) | < 3000 | Sharp, Strong |

| C=O (Carboxylic Acid) | 1680 - 1710 | Sharp, Strong |

| C-O (Acid and Ether) | 1200 - 1320 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., MALDI-ToF, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) or Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. ias.ac.inias.ac.in

For this compound (C₂₁H₃₄O₃), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (334.50 g/mol ). sigmaaldrich.com

The fragmentation pattern provides valuable structural clues. A common fragmentation pathway for benzoic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire -COOH group (45 Da). docbrown.infonih.govresearchgate.net Another characteristic fragmentation is the cleavage of the ether bond, leading to fragments corresponding to the tetradecyl chain and the 3-hydroxybenzoic acid moiety. Alpha-cleavage and McLafferty rearrangements can also occur within the long alkyl chain. miamioh.edu

Elemental Analysis for Empirical Formula and Purity Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula (C₂₁H₃₄O₃) to verify the empirical formula and assess the purity of the synthesized compound. ias.ac.inquora.com

Table 4: Theoretical Elemental Composition of this compound (C₂₁H₃₄O₃)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 21 | 252.21 | 75.40 |

| Hydrogen (H) | 1.008 | 34 | 34.272 | 10.25 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 14.35 |

| Total | 334.482 | 100.00 |

Close agreement between the experimentally determined percentages and the theoretical values confirms the elemental composition and high purity of the sample. ias.ac.inias.ac.in

X-ray Diffraction (XRD) for Crystalline Structure and Mesophase Organization Determination

X-ray diffraction (XRD) is a pivotal technique for elucidating the atomic and molecular arrangement within crystalline solids and for characterizing the ordered, fluid-like structures of liquid crystalline mesophases. For this compound and its derivatives, XRD studies provide fundamental insights into molecular packing, intermolecular interactions, and the nature of thermotropic phase transitions. The molecular structure, characterized by a rigid benzoic acid head and a flexible tetradecyloxy tail, predisposes these compounds to form ordered assemblies, both in the solid state and in liquid crystalline phases.

The crystal structures of several long-chain p-n-alkoxybenzoic acids have been resolved, providing concrete examples of the packing arrangements. These structures are typically triclinic or monoclinic. tandfonline.comtandfonline.com For instance, the crystal structures of p-n-alkoxybenzoic acids with seven to ten carbon atoms in the alkyl chain are reported to be isotypic, crystallizing in the triclinic Pī space group. tandfonline.com

Table 1: Representative Crystallographic Data for Isomeric Long-Chain p-n-Alkoxybenzoic Acids

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| p-n-Heptyloxybenzoic acid | C₁₄H₂₀O₃ | Triclinic | Pī | 4.739 | 8.034 | 17.948 | 82.32 | 93.78 | 102.19 | tandfonline.com |

| p-n-Octoxybenzoic acid | C₁₅H₂₂O₃ | Triclinic | Pī | 4.825 | 8.123 | 19.344 | 82.08 | 94.13 | 102.73 | tandfonline.com |

| p-n-Octoxybenzoic acid* | C₁₅H₂₂O₃ | Triclinic | Pī | 13.442 | 4.869 | 12.192 | 88.58 | 116.76 | 88.91 | tandfonline.com |

| p-n-Nonyloxybenzoic acid | C₁₆H₂₄O₃ | Triclinic | Pī | 4.868 | 8.134 | 20.748 | 81.90 | 94.38 | 103.18 | tandfonline.com |

| p-n-Decyloxybenzoic acid | C₁₇H₂₆O₃ | Triclinic | Pī | 4.912 | 8.156 | 22.146 | 81.85 | 94.62 | 103.57 | tandfonline.com |

*A different crystalline modification.

Upon heating, this compound, like its long-chain para-isomers, is expected to exhibit liquid crystalline behavior, particularly the smectic C (SmC) and nematic (N) phases. nih.govresearchgate.net XRD is instrumental in identifying these mesophases. The transition from a crystalline solid to a smectic phase is marked by the melting of the alkyl chains while the layered arrangement of the molecular cores is maintained.

In a typical powder XRD experiment on a smectic phase, the diffractogram shows a sharp, intense reflection at a low diffraction angle (small 2θ), which corresponds to the interlayer spacing (d) of the smectic layers. tandfonline.com This d-spacing is related to the molecular length and the tilt angle of the molecules within the layers. Concurrently, a broad, diffuse halo appears at a wider angle, which signifies the liquid-like, disordered arrangement of the molecules within each layer. The temperature dependence of the d-spacing provides valuable information about the phase structure; for example, in a SmC phase, the layer spacing typically decreases with decreasing temperature as the molecular tilt angle increases.

Further heating can lead to a transition from the smectic to the nematic phase, which possesses long-range orientational order but lacks the layered structure of smectics. nih.gov An XRD pattern of a nematic phase is characterized by the absence of the sharp low-angle reflection, showing only the broad, diffuse halo, reflecting the loss of positional order. tandfonline.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-n-Heptyloxybenzoic acid |

| p-n-Octoxybenzoic acid |

| p-n-Nonyloxybenzoic acid |

Computational and Theoretical Investigations of 3 Tetradecyloxy Benzoic Acid

Density Functional Theory (DFT) for Molecular Geometry Optimization and Conformer Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. It is widely applied to optimize molecular geometry, identifying the most stable three-dimensional arrangement of atoms by finding the minimum energy state on the potential energy surface. als-journal.comjocpr.comniscpr.res.in For 3-(tetradecyloxy)benzoic acid, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. als-journal.comresearchgate.net

The optimization process begins with an initial guess of the molecular geometry, which is then iteratively refined until the forces on each atom are close to zero, indicating a stable structure. ucl.ac.uk A key aspect of studying this compound is conformer analysis, which arises from the rotational freedom of the long tetradecyloxy chain and the orientation of the carboxylic acid group.

Two primary conformers of the carboxylic acid group are typically considered: a cis form, where the acidic hydrogen points toward the carbonyl oxygen, and a trans form, where it points away. researchgate.netscispace.com Theoretical studies on substituted benzoic acids have shown that the cis isomer is generally more stable. researchgate.netscispace.com Furthermore, the long, flexible tetradecyloxy chain can adopt numerous conformations, and DFT calculations help to identify the low-energy conformers that are most likely to exist. The final optimized geometry represents the most probable structure of an isolated molecule in the gas phase.

Prediction of Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Reactivity

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate electrons, while the LUMO is the orbital that most readily accepts an electron. nih.govwuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic behavior. nih.govscience.gov

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For molecules like this compound, DFT calculations are used to compute the energies of the HOMO and LUMO. nih.govnih.gov These energies allow for the derivation of several key reactivity descriptors, as shown in the table below.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of an electron from a stable state. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the ability of a species to accept electrons. |

This table presents global reactivity descriptors derived from HOMO and LUMO energies, commonly calculated using DFT methods.

Modeling of Intermolecular Interactions, Including Hydrogen Bonding Networks

The structure and properties of this compound in condensed phases (liquid or solid) are heavily influenced by intermolecular interactions. The most significant of these is the hydrogen bond formed by the carboxylic acid group. vjst.vnmdpi.com Benzoic acid and its derivatives are well-known to form highly stable cyclic dimers through two strong O-H···O hydrogen bonds between the carboxyl groups of two separate molecules. researchgate.netvjst.vnresearchgate.net

Computational models can be used to investigate the strength and geometry of these hydrogen bonds. ucl.ac.uk DFT calculations on benzoic acid dimers have shown that this association is an exothermic process, confirming its stability. researchgate.net The formation of these dimers is a primary driving force for the self-assembly and liquid crystalline behavior observed in many alkoxybenzoic acids. nih.gov

In addition to hydrogen bonding, the long tetradecyloxy chain contributes to intermolecular forces through van der Waals interactions. These weaker forces become significant due to the length of the C14 chain, promoting the alignment of molecules and influencing the packing in the solid state or the organization in liquid crystal phases. nih.gov Theoretical models can quantify the energy of these interactions and help predict how molecules will arrange themselves into larger supramolecular structures.

Prediction and Correlation of Thermal Parameters, Dipole Moments, and Polarizability with Alkoxy Chain Length and Conformation

Thermal parameters, such as heat capacity and enthalpy, can also be estimated through computational frequency analysis. These calculations provide insight into the vibrational modes of the molecule and can be correlated with experimentally measured thermal properties, although such correlations are often complex. The length and conformation of the alkoxy chain are expected to directly impact these parameters, as longer chains introduce more vibrational degrees of freedom.

| Property | Description | Influence of Tetradecyloxy Chain |

| Dipole Moment (μ) | A measure of molecular polarity. | Tends to decrease with increasing chain length in related series. nih.gov |

| Polarizability (α) | The ability of the electron cloud to be distorted. | Increases with the size of the molecule; the long chain adds significantly. |

| Thermal Parameters | Properties like heat capacity and enthalpy. | Increase with chain length due to additional vibrational modes. |

This table summarizes the predicted influence of the alkoxy chain on key molecular properties.

Simulations of Self-Assembly Processes and Supramolecular Organization

Due to its amphiphilic nature—possessing a polar benzoic acid "head" and a long nonpolar tetradecyloxy "tail"—this compound is expected to undergo self-assembly into ordered supramolecular structures. nih.gov This process is fundamental to the formation of liquid crystals, micelles, and other organized aggregates. nih.govresearchgate.net

Molecular Dynamics (MD) simulations are a powerful computational tool for studying these dynamic processes. researchgate.netresearchgate.net In an MD simulation, the movements of a large number of molecules are calculated over time based on a force field that describes the inter- and intramolecular forces. This allows researchers to observe how molecules like this compound spontaneously organize.

Simulations can predict the formation of various structures depending on the environment. In a polar solvent like water, the molecules would likely aggregate to form micelles or vesicles, with the nonpolar tails shielded from the water by the polar heads. researchgate.net In the absence of a solvent (in the bulk liquid or solid state), simulations can model the formation of layered structures (smectic phases) characteristic of liquid crystals, driven by the combination of hydrogen bonding between the acid groups and van der Waals packing of the alkyl chains. nih.gov These simulations provide invaluable insights into how molecular-level properties translate into the macroscopic behavior of the material.

Future Research Directions and Emerging Areas for 3 Tetradecyloxy Benzoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more environmentally friendly and efficient methods for the synthesis of 3-(tetradecyloxy)benzoic acid and its derivatives. Traditional methods like the Williamson ether synthesis, while effective, often involve harsh reaction conditions and the use of toxic solvents. wikipedia.orgfrancis-press.com Green chemistry approaches are therefore a critical area for exploration.

Key research avenues include:

Catalytic Etherification: Investigating catalytic systems that can facilitate the etherification of 3-hydroxybenzoic acid with a tetradecyl group under milder conditions. This could involve the use of phase-transfer catalysts or solid-supported catalysts to improve reaction efficiency and ease of product separation. acs.org A surfactant-assisted Williamson synthesis in aqueous media is another promising green methodology. francis-press.comresearchgate.net

Renewable Feedstocks: Exploring the use of bio-based sources for both the benzoic acid core and the tetradecyl tail. Lignin, for instance, is a rich source of aromatic compounds that can be converted into benzoic acid derivatives. rsc.org Similarly, fatty acids from plant oils could serve as precursors for the tetradecyl chain.

Flow Chemistry: Utilizing microreactor technology to enable continuous and highly controlled synthesis. Flow chemistry can offer improved safety, scalability, and product purity while minimizing waste.

Electrochemical Synthesis: Exploring electrochemical methods for the synthesis of benzoic acid derivatives from abundant feedstocks like CO2. nih.govmdpi.com This approach aligns with the principles of a circular economy by utilizing a greenhouse gas as a C1 source.

A comparative look at conventional versus sustainable synthetic routes is presented below:

| Feature | Conventional Synthesis (e.g., Williamson Ether Synthesis) | Future Sustainable Synthesis |

| Solvents | Often toxic and non-renewable (e.g., DMF, acetone) | Water, ionic liquids, or solvent-free conditions researchgate.netmdpi.com |

| Catalysts | Stoichiometric bases (e.g., NaOH, K2CO3) | Recyclable catalysts, biocatalysts acs.orgnih.gov |

| Feedstocks | Petroleum-derived | Bio-based and renewable (e.g., from lignin, plant oils) rsc.org |

| Energy Input | Often requires high temperatures and prolonged heating | Milder reaction conditions, microwave-assisted synthesis hartleygroup.org |

| Waste Generation | Produces significant salt byproducts | Atom-economical reactions with minimal waste |

Design and Synthesis of Advanced Functional Materials with Tailored Optoelectronic and Thermal Properties

The molecular structure of this compound makes it an excellent building block for a variety of functional materials. Its ability to self-assemble into ordered structures, such as liquid crystals, is a key area for future exploration.

Future research in this domain should focus on:

Liquid Crystals: Investigating the liquid crystalline properties of this compound and its derivatives. Alkoxybenzoic acids are known to form liquid crystal phases, and by modifying the length of the alkyl chain or introducing other functional groups, it may be possible to tune the mesophase behavior and thermal properties. researchgate.nettandfonline.comnih.gov Doping existing liquid crystal systems with this compound could also enhance their performance. tandfonline.com

Organic Semiconductors: Exploring the potential of this compound derivatives in organic electronics. The benzoic acid moiety can be functionalized to tune the electronic properties, and the long alkyl chain can aid in solution processing and thin-film formation. acs.orgarxiv.org

Functionalized Nanomaterials: Using this compound as a surface ligand for nanoparticles. The carboxylic acid group can bind to the surface of metal oxide nanoparticles, while the tetradecyl chain can improve their dispersibility in organic solvents and polymer matrices, leading to novel nanocomposites with tailored optical and electronic properties. researchgate.netnih.govrsc.org

The following table outlines potential functional materials and their tailored properties:

| Material Class | Potential Application | Key Properties to Tailor |

| Liquid Crystals | Displays, sensors | Mesophase type and range, thermal stability, birefringence researchgate.nettandfonline.com |

| Organic Thin-Film Transistors | Flexible electronics | Charge carrier mobility, on/off ratio, threshold voltage |

| Light-Emitting Diodes | Solid-state lighting | Emission wavelength, quantum efficiency, brightness |

| Nanocomposites | Advanced coatings, catalysts | Dispersibility, interfacial interactions, thermal stability nih.gov |

Investigations into Specific Non-Clinical Mechanistic Interactions within Material Systems

Understanding the fundamental interactions of this compound within material systems is crucial for designing new materials with predictable properties. The amphiphilic nature of this molecule drives its self-assembly and determines its behavior at interfaces.

Future research should delve into:

Self-Assembly Mechanisms: Studying the self-assembly of this compound in different solvents and on various surfaces. Techniques like scanning tunneling microscopy and atomic force microscopy can provide insights into the formation of supramolecular structures. nih.govrsc.orgnih.gov The interplay of hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the alkyl chains is expected to be a key factor. nih.gov

Interfacial Behavior: Investigating the behavior of this compound at liquid-liquid, liquid-solid, and air-water interfaces. As an amphiphile, it is expected to form monolayers or other ordered structures at interfaces, which could be exploited in applications such as coatings, emulsifiers, and sensors. nih.govnih.gov

Structural Probe: Utilizing this compound as a molecular probe to study the structure and dynamics of complex systems like polymer blends, membranes, and biological systems. The distinct hydrophilic and hydrophobic parts of the molecule can provide information about different domains within a material.

Research into the self-assembly of similar long-chain benzoic acids has revealed the formation of various structures:

| System | Observed Structures | Driving Interactions |

| Alkoxybenzoic acids on Au(111) | Highly ordered 2D single-layer films nih.gov | Hydrogen bonding, van der Waals forces |

| Benzoic acid derivatives in solution | Hydrogen-bonded dimers, π-π stacking acs.orgucl.ac.uk | Hydrogen bonding, aromatic interactions |

| Tri-aromatic peptides | Nanowires, fibers, nanospheres, nanotoroids nih.gov | β-sheet formation, hydrophobic collapse |

Development of High-Throughput Screening Methodologies for the Discovery of New Derivatives with Desired Material Characteristics

To accelerate the discovery of new functional materials based on this compound, high-throughput screening (HTS) methodologies are essential. bmglabtech.com These techniques allow for the rapid synthesis and characterization of large libraries of compounds, enabling the identification of "hits" with desired properties. tandfonline.com

Future efforts in this area should include:

Combinatorial Synthesis: Developing automated methods for the parallel synthesis of a wide range of this compound derivatives with variations in the alkyl chain length, substitution patterns on the benzene (B151609) ring, and modifications to the carboxylic acid group.

Rapid Characterization: Implementing high-throughput techniques for the screening of material properties. For example, automated polarized optical microscopy can be used to quickly assess the liquid crystalline properties of a library of compounds. ed.ac.ukscispace.comresearchgate.net Similarly, automated probe stations can be used to measure the electrical properties of thin films.

Computational Screening: Employing computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to predict the properties of new derivatives before they are synthesized. acs.orgucl.ac.ukniscpr.res.inresearchgate.net This in silico screening can help to prioritize synthetic targets and guide the design of new materials.

A typical high-throughput screening workflow for new liquid crystal discovery is outlined below:

| Step | Description | Techniques |

| 1. Library Design | In silico design of a virtual library of derivatives with diverse molecular structures. | Molecular modeling, QSPR (Quantitative Structure-Property Relationship) |

| 2. Combinatorial Synthesis | Automated parallel synthesis of the designed library of compounds. | Robotic liquid handlers, parallel reactors |

| 3. High-Throughput Screening | Rapid screening of the library for desired properties (e.g., liquid crystallinity). | Automated polarized optical microscopy, differential scanning calorimetry (DSC) on a chip researchgate.neted.ac.ukscispace.com |

| 4. Hit Identification | Identification of compounds that exhibit the desired properties. | Data analysis software, machine learning algorithms |

| 5. Detailed Characterization | In-depth characterization of the most promising "hits". | Conventional analytical techniques |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(tetradecyloxy)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The Suzuki coupling reaction is a foundational method for synthesizing substituted benzoic acid derivatives. For example, 3-iodobenzoic acid can react with tetradecylboronic acid in the presence of PdCl₂ and NaOH to form the desired product. Key parameters include catalyst loading (e.g., PdCl₂ at 5 mol%), solvent polarity, and reaction temperature (typically 80–100°C). Lower yields may arise from incomplete coupling or side reactions like protodeboronation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern and alkyl chain integration. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity (>95%). Mass spectrometry (MS) provides molecular weight confirmation, as demonstrated for structurally similar compounds like 3-[3-(acetyloxymethyl)phenyl]benzoic acid (C₁₆H₁₄O₄, MW 270.28) .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis. Similar benzoic acid derivatives, such as 2-ethoxybenzoic acid, degrade upon prolonged exposure to moisture or light, necessitating desiccated, amber-glass containers .

Advanced Research Questions

Q. How can researchers optimize Suzuki coupling reactions to mitigate low yields in this compound synthesis?

- Methodological Answer : Optimize ligand selection (e.g., SPhos or XPhos ligands enhance Pd catalyst efficiency) and stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid). Pre-activation of the boronic acid via trituration with NaOH improves reactivity. Reaction monitoring via TLC or in-situ IR spectroscopy helps identify incomplete coupling early .

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between the benzoic acid core and alkyl chain, critical for understanding packing behavior. For example, analogs like 3-hydroxy-4-methoxybenzoic acid exhibit planar structures with hydrogen-bonded dimers, influencing solubility and melting points .

Q. What strategies address contradictions in experimental data, such as inconsistent purity assessments across analytical methods?

- Methodological Answer : Cross-validate results using orthogonal techniques. For instance, discrepancies between HPLC purity (e.g., 98–103% recovery) and NMR integration may arise from residual solvents or non-UV-active impurities. Combustion analysis (C/H/N) or ion chromatography quantifies inorganic residues .

Q. How can this compound be integrated into tumor-targeted drug delivery systems?

- Methodological Answer : The long alkyl chain enhances lipid bilayer integration, making it suitable for hypoxia-responsive nanocarriers. Conjugation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles via carbodiimide chemistry enables pH-sensitive drug release. Validate targeting efficiency using in vitro models with <1.2% RSD in reproducibility tests .

Q. What advanced analytical methods validate the stability of this compound under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS detect degradation products. For example, ester hydrolysis generates free benzoic acid, quantified via isotope dilution assays. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage .

Methodological Notes

- Synthesis : Prioritize Pd-catalyzed cross-coupling for scalability and regioselectivity .

- Characterization : Combine NMR, MS, and HPLC-UV for robust structural and purity analysis .

- Data Validation : Use orthogonal analytical techniques to resolve discrepancies .

- Applications : Leverage alkyl chain hydrophobicity for drug delivery or material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.